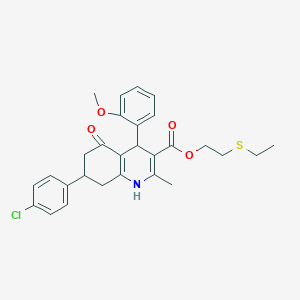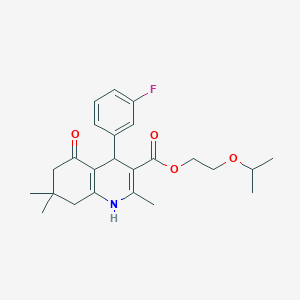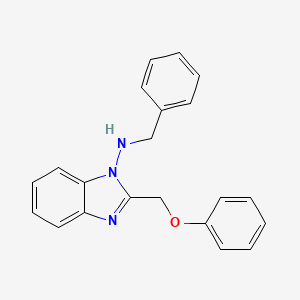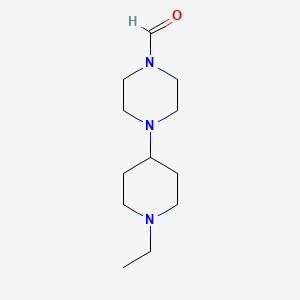![molecular formula C19H19ClN2O2 B5236763 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic effects in treating addiction and other neurological disorders.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione acts as a selective inhibitor of the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione increases the levels of dopamine in the brain, which reduces the rewarding effects of cocaine and alcohol and may help to reduce cravings for these substances. The mechanism of action of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been extensively studied and is well understood.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to increase dopamine levels in the brain, which can lead to a decrease in the rewarding effects of cocaine and alcohol. It has also been shown to have anxiolytic and antidepressant effects, potentially through its effects on the dopamine system. 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been well tolerated in human studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective inhibitor of DAT, which makes it a useful tool for studying the dopamine system. It is also well tolerated in humans, which makes it a potential candidate for clinical trials. However, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter transporters.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is in developing new compounds that are more selective for DAT and have fewer off-target effects. Another area of interest is in studying the potential use of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione in treating other neurological disorders, such as depression and anxiety. Additionally, there is ongoing research on the use of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione in combination with other drugs for the treatment of addiction. Overall, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has shown promise as a potential therapeutic agent for addiction and other neurological disorders, and further research is needed to fully understand its potential.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-phenylpropanal to form an intermediate, which is then reacted with 2,5-pyrrolidinedione to yield 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. The synthesis method has been extensively studied and optimized to yield high purity and yield of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the rewarding effects of these drugs. 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-10-16(11-9-15)22-18(23)13-17(19(22)24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXPIVUEWXAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)


![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)


![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)